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Compound of Interest

Compound Name: Diethyl cromoglycate

Cat. No.: B146141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a high-yield, two-step synthesis pathway for Diethyl
Cromoglycate, a key intermediate in the production of the mast cell stabilizer, Cromolyn

Sodium. The synthesis commences from the readily available precursor, 2,6-

dihydroxyacetophenone. This document provides comprehensive experimental protocols,

quantitative data summaries, and a visual representation of the synthesis pathway to support

research and development in medicinal chemistry and drug manufacturing.

Synthesis Pathway Overview
The synthesis of Diethyl Cromoglycate from 2,6-dihydroxyacetophenone proceeds via a two-

step reaction sequence. The initial step involves a Claisen condensation followed by an

intramolecular cyclization to form a chromone intermediate. This is subsequently followed by an

etherification reaction to yield the final product. This modern approach offers significantly higher

yields compared to older reported methods.[1]

The overall reaction can be summarized as follows:

Step 1: Formation of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate. 2,6-

Dihydroxyacetophenone reacts with diethyl oxalate in the presence of a base, such as

sodium methoxide or sodium ethoxide, in an alcoholic solvent. This reaction forms the key

chromone intermediate.[1]
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Step 2: Synthesis of Diethyl Cromoglycate. The intermediate, Ethyl 7-hydroxy-4-oxo-4H-

chromene-2-carboxylate, is then reacted with either epichlorohydrin or 1,3-dibromo-2-

propanol to form Diethyl Cromoglycate.[1]

An alternative, lower-yield pathway involves the initial condensation of 2,6-

dihydroxyacetophenone with epichlorohydrin or 1,3-dibromo-2-propanol to form 1,3-bis(2-

acetyl-3-hydroxyphenoxy)-2-hydroxypropane, which is then cyclized with diethyl oxalate.[1]

However, the focus of this guide is the more efficient, two-step process.

Experimental Protocols
The following protocols are derived from established synthetic methods and provide detailed

procedures for the synthesis of Diethyl Cromoglycate.[1]

Step 1: Synthesis of Ethyl 7-hydroxy-4-oxo-4H-
chromene-2-carboxylate
Materials:

2,6-Dihydroxyacetophenone

Diethyl oxalate

Sodium methoxide or Sodium ethoxide

Absolute Ethanol

Procedure:

To a reaction vessel equipped with a stirrer and a thermometer, add 2,6-

dihydroxyacetophenone, diethyl oxalate, sodium methoxide (or sodium ethoxide), and

absolute ethanol.

Heat the reaction mixture with stirring. The reaction temperature is typically maintained

between 65°C and 80°C.

Continue the reaction for a period of 6 to 10 hours.
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After the reaction is complete, evaporate the solvent and any excess diethyl oxalate under

reduced pressure to obtain the crude Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate.

Step 2: Synthesis of Diethyl Cromoglycate
Materials:

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (from Step 1)

Epichlorohydrin or 1,3-Dibromo-2-propanol

Isopropanol

Dichloromethane

Ethyl acetate

Procedure:

To the crude Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate obtained from the previous

step, add isopropanol and either epichlorohydrin or 1,3-dibromo-2-propanol.

Heat the reaction mixture with stirring. The reaction temperature is typically maintained

between 75°C and 100°C.

Continue the reaction for a period of 4 to 10 hours.

Upon completion, the crude Diethyl Cromoglycate is obtained.

Recrystallize the crude product from a mixture of dichloromethane and ethyl acetate to yield

the pure Diethyl Cromoglycate.

Quantitative Data Summary
The following tables summarize the quantitative data from various reported examples of the

synthesis, providing a clear comparison of reaction conditions and yields.

Table 1: Reagents and Conditions for Step 1
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Example

2,6-

Dihydroxy

acetophen

one (mol)

Diethyl

oxalate

(mol)

Base

(mol)
Solvent

Temperatu

re (°C)
Time (h)

1[1] 0.5 1.0

0.74

(Sodium

methoxide)

Absolute

Ethanol
65 6

2[1] 0.5 1.0

0.5

(Sodium

ethoxide),

0.37

(Sodium

methoxide)

Absolute

Ethanol
75 6

3[1] 0.5 2.05

1.5

(Sodium

ethoxide)

Absolute

Ethanol
80 6

4[1] 0.5 2.05

1.0

(Sodium

ethoxide),

0.19

(Sodium

methoxide)

Absolute

Ethanol
80 6

5[1] 0.5 0.5

1.5

(Sodium

ethoxide)

Absolute

Ethanol
60 10

Table 2: Reagents, Conditions, and Yields for Step 2
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Example

Linker

Reagent

(mol)

Solvent
Temperature

(°C)
Time (h)

Yield of

Diethyl

Cromoglycat

e (%)

1[1]

Epichlorohydr

in (Not

specified)

Isopropanol 75 6 84.4

2[1]
Epichlorohydr

in (0.54)
Isopropanol 75 6 85.4

3[1]

1,3-Dibromo-

2-propanol

(0.20)

Isopropanol 100 4 53.8

4[1]

1,3-Dibromo-

2-propanol

(0.92)

Isopropanol 100 10 85.1

5[1]

1,3-Dibromo-

2-propanol

(0.25)

Isopropanol 100 4 71.5

Synthesis Pathway Visualization
The following diagram illustrates the logical flow of the synthesis pathway from the starting

material to the final product.
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Caption: Synthesis pathway of Diethyl Cromoglycate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CN112375058A - Preparation method of diethyl cromoglycate and sodium cromoglycate -
Google Patents [patents.google.com]

To cite this document: BenchChem. [Synthesis of Diethyl Cromoglycate from 2,6-
Dihydroxyacetophenone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b146141#synthesis-pathway-of-diethyl-
cromoglycate-from-2-6-dihydroxy-acetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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